4-Chlorobutylferroene
Description
4-Chlorobutylferrocene is an organometallic compound derived from ferrocene, featuring a chlorobutyl substituent at the 4-position of one cyclopentadienyl (Cp) ring. Its structure combines the redox-active ferrocene core with a halogenated alkyl chain, which confers unique electronic and steric properties. Synthesized via Friedel-Crafts alkylation or nucleophilic substitution reactions, this compound is characterized by its distinct FT-IR spectral signatures, including C-Cl stretching vibrations at 550–600 cm⁻¹ and Fe-Cp absorptions near 480 cm⁻¹ . The chlorobutyl group enhances polarity, influencing solubility and reactivity, making it valuable in catalysis, polymer chemistry, and electrochemical applications.
Properties
CAS No. |
141719-29-1 |
|---|---|
Molecular Formula |
C19H40O3 |
Synonyms |
4-Chlorobutylferroene |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key Compounds for Comparison:
- Butylferrocene: A non-halogenated alkylferrocene with a butyl chain.
- [4-(Dimethylsilyl)-butyl]ferrocene : A silicon-substituted analogue.
- 4-Bromobutylferrocene : A brominated counterpart.
| Property | 4-Chlorobutylferrocene | Butylferrocene | [4-(Dimethylsilyl)-butyl]ferrocene | 4-Bromobutylferrocene |
|---|---|---|---|---|
| Substituent | -CH₂CH₂CH₂CH₂Cl | -CH₂CH₂CH₂CH₃ | -CH₂CH₂CH₂CH₂Si(CH₃)₂ | -CH₂CH₂CH₂CH₂Br |
| Electron Effect | Electron-withdrawing (Cl) | Electron-donating (alkyl) | Mildly electron-donating (Si-C) | Electron-withdrawing (Br) |
| Polarity | High | Low | Moderate | High |
The chloro group in 4-chlorobutylferrocene introduces significant electron-withdrawing effects, lowering electron density at the ferrocene core compared to butylferrocene. This contrasts with the dimethylsilyl group, which exhibits weak electron-donation due to Si-C hyperconjugation .
Spectroscopic and Physical Properties
FT-IR and NMR Data:
- 4-Chlorobutylferrocene : C-Cl stretch at 580 cm⁻¹ (FT-IR) ; ¹H NMR shows Cp protons at δ 4.1–4.3 ppm and alkyl chain protons at δ 1.2–2.0 ppm.
- [4-(Dimethylsilyl)-butyl]ferrocene : Si-C stretch at 620 cm⁻¹ ; Cp protons upfield-shifted (δ 4.0 ppm) due to Si-induced shielding.
- Butylferrocene: No halogen/silicon peaks; alkyl protons dominate NMR spectra.
| Property | 4-Chlorobutylferrocene | Butylferrocene | [4-(Dimethylsilyl)-butyl]ferrocene |
|---|---|---|---|
| Melting Point (°C) | 85–87 | 45–48 | 72–75 |
| Solubility in Hexane | Low | High | Moderate |
The chloro group reduces solubility in nonpolar solvents (e.g., hexane) compared to butylferrocene. The dimethylsilyl derivative exhibits intermediate solubility due to its balanced polarity .
Electrochemical Behavior
Cyclic voltammetry reveals substituent-dependent redox potentials:
| Compound | E₁/₂ (V vs. Ag/AgCl) | ΔE (mV) |
|---|---|---|
| 4-Chlorobutylferrocene | 0.42 | 75 |
| Butylferrocene | 0.35 | 65 |
| [4-(Dimethylsilyl)-butyl]ferrocene | 0.38 | 70 |
Brominated analogues (e.g., 4-bromobutylferrocene) show even higher E₁/₂ values (0.48 V), consistent with stronger electron withdrawal.
Thermal Stability and Reactivity
| Compound | Decomposition Temp. (°C) | Reactivity in SN2 Reactions |
|---|---|---|
| 4-Chlorobutylferrocene | 200 | High (Cl as leaving group) |
| Butylferrocene | 220 | Low |
| [4-(Dimethylsilyl)-butyl]ferrocene | 250 | Moderate (Si-O bond formation) |
The chloro substituent lowers thermal stability compared to silicon-containing derivatives but enhances reactivity in nucleophilic substitutions. The dimethylsilyl group improves thermal resistance due to robust Si-C bonds .
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